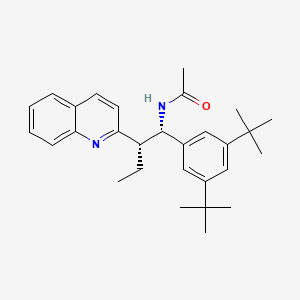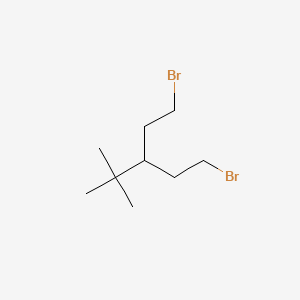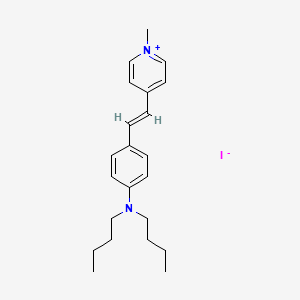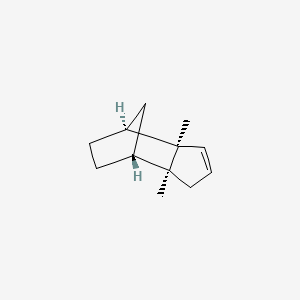
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is a synthetic organic compound It is characterized by the presence of a quinoline moiety, a butyl chain, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the butyl chain and the acetamide group. Common reagents used in these reactions include tert-butyl chloride, quinoline, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
- N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)ethyl)acetamide
- N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)propyl)acetamide
Uniqueness
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with a butyl chain and an acetamide group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C29H38N2O |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
N-[(1S,2S)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide |
InChI |
InChI=1S/C29H38N2O/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8/h10-18,24,27H,9H2,1-8H3,(H,30,32)/t24-,27-/m1/s1 |
InChIキー |
NZPXTQVMJQHEBG-SHQCIBLASA-N |
異性体SMILES |
CC[C@H](C1=NC2=CC=CC=C2C=C1)[C@@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
正規SMILES |
CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)






![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)


